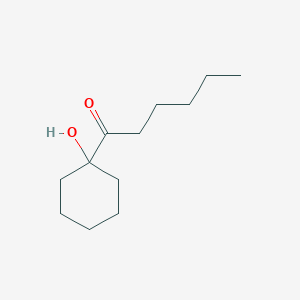![molecular formula C14H22OSi B12557076 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol CAS No. 158069-41-1](/img/structure/B12557076.png)
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol is an organosilicon compound with the molecular formula C14H22OSi This compound features a hexenol backbone with a dimethylphenylsilyl group attached to the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol typically involves the hydrosilylation of hex-5-en-1-ol with dimethylphenylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds as follows:
Hex-5-en-1-ol+DimethylphenylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the hexenol backbone can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are 4-[Dimethyl(phenyl)silyl]hex-5-en-1-one or 4-[Dimethyl(phenyl)silyl]hex-5-en-1-al.
Reduction: The major product is 4-[Dimethyl(phenyl)silyl]hexan-1-ol.
Substitution: The major products depend on the substituent introduced, such as 4-[Dimethyl(phenyl)silyl]hex-5-en-1-chloride or 4-[Dimethyl(phenyl)silyl]hex-5-en-1-amine.
Applications De Recherche Scientifique
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-containing pharmaceuticals.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol exerts its effects depends on the specific application. In organic synthesis, the compound acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Dimethyl(phenyl)silyl]butan-1-ol
- 4-[Dimethyl(phenyl)silyl]pent-1-ol
- 4-[Dimethyl(phenyl)silyl]hept-1-ol
Uniqueness
4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol is unique due to its hexenol backbone, which provides additional reactivity compared to its shorter or longer chain analogs. The presence of the double bond in the hexenol backbone allows for further functionalization and modification, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
158069-41-1 |
|---|---|
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]hex-5-en-1-ol |
InChI |
InChI=1S/C14H22OSi/c1-4-13(11-8-12-15)16(2,3)14-9-6-5-7-10-14/h4-7,9-10,13,15H,1,8,11-12H2,2-3H3 |
Clé InChI |
OMNVGNKLRYJXQV-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C(CCCO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



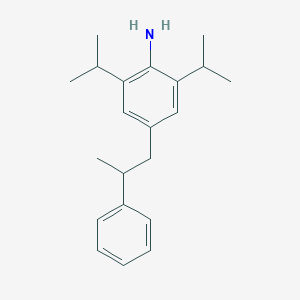
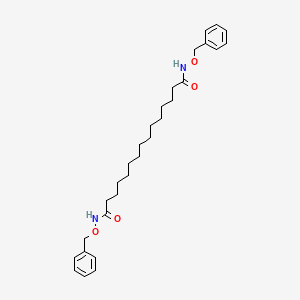
![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
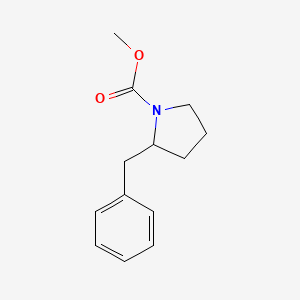
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride](/img/structure/B12557026.png)
![2,2'-(1H-Cyclopenta[b]naphthalene-1,3(2H)-diylidene)dipropanedinitrile](/img/structure/B12557031.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
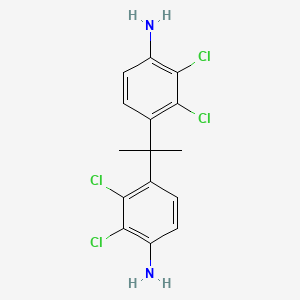
![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)

